molecular formula C14H11ClN2O4 B5784477 4-chloro-N-(4-methoxyphenyl)-2-nitrobenzamide

4-chloro-N-(4-methoxyphenyl)-2-nitrobenzamide

Cat. No. B5784477
M. Wt: 306.70 g/mol
InChI Key: WGXYJPYVIWGHFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07674802B2

Procedure details

The title compound was prepared from 4-chloro-2-nitro-benzoic acid (6.0 g, 30 mmol) and p-anisidine (4.0 g, 33 mmol) using the procedure of step 1 of the Example 1 to provide the title compound (8.5 g, 90%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[C:4]([N+:11]([O-:13])=[O:12])[CH:3]=1.[CH3:14][O:15][C:16]1[CH:21]=[CH:20][C:19]([NH2:22])=[CH:18][CH:17]=1>>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH:22][C:19]2[CH:20]=[CH:21][C:16]([O:15][CH3:14])=[CH:17][CH:18]=2)=[O:8])=[C:4]([N+:11]([O-:13])=[O:12])[CH:3]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
ClC1=CC(=C(C(=O)O)C=C1)[N+](=O)[O-]
Name
Quantity
4 g
Type
reactant
Smiles
COC1=CC=C(C=C1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C(=O)NC2=CC=C(C=C2)OC)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.